N-(Cyclohexylcarbonyl)leucine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

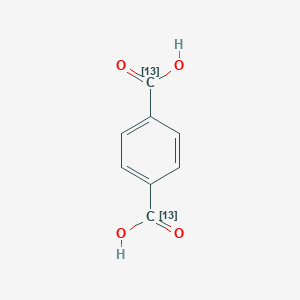

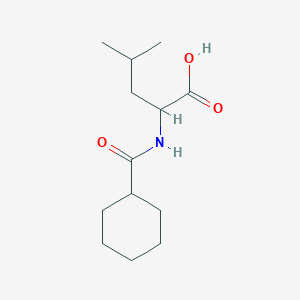

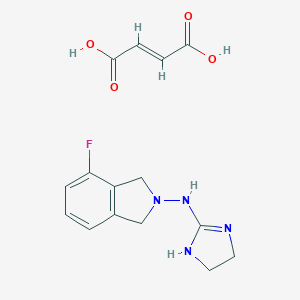

N-(Cyclohexylcarbonyl)leucine is a compound with the molecular formula C13H23NO3 . It is not intended for human or veterinary use and is used only for research purposes.

Molecular Structure Analysis

The molecular structure of N-(Cyclohexylcarbonyl)leucine consists of 13 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Aplicaciones Científicas De Investigación

Bioefficacy of Isolated Compound l-Isoleucine, N-Allyloxycarbonyl-, and Dodecyl Ester

Scientific Field

Environmental Science and Pollution Research

Application Summary

This compound was isolated from actinobacterial secondary metabolite Actinokineospora fastidiosa and assessed against agricultural pests and mosquito vectors .

Methods of Application

The bioactive fraction was characterized through UV, FTIR, and NMR analysis . GC–MS analyses reveal the existence of a bioactive compound with a respective retention time of 19.740 responsible for larvicidal activity .

Results

The compound showed high antifeedant activity on S. litura (80.80%) and H. armigera (84.49%); and larvicidal activity on S. litura (82.77%) and H. armigera (88.00%) at 25 μg/mL concentration . The effective LC50 values were 8.07 μg/mL on S. litura and 7.53 μg/mL on H. armigera .

Recent Advances of N-Heterocyclic Carbenes

Scientific Field

Organic and Medicinal Chemistry

Application Summary

N-heterocyclic carbenes (NHCs) have been used for the speedy construction of medicinally and biologically significant molecules from common and accessible small molecules .

Methods of Application

NHC catalysis is deemed to be a significant organic synthesis strategy, which shows the unique property of the polarity inversion for many carbonyl compounds, then produces nucleophilic acyl anion intermediates, thereby reacting with a variety of electrophilic substrates .

Results

Various cyclic scaffolds, including carbocycles and heterocycles, have been synthesized using NHCs via cycloaddition reaction .

Leucine Supplementation in Heart Failure

Scientific Field

Medical Research

Application Summary

Leucine supplementation has been demonstrated to attenuate cardiac dysfunction in animal models of cachexia and heart failure .

Methods of Application

The study involved the administration of leucine supplements to animal models suffering from heart failure .

Results

The results showed that leucine supplementation could potentially improve cardiac function in cases of heart failure .

Safety And Hazards

Propiedades

IUPAC Name |

2-(cyclohexanecarbonylamino)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOSQGRPLTUAHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923802 |

Source

|

| Record name | N-[Cyclohexyl(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyclohexylcarbonyl)leucine | |

CAS RN |

121428-84-0 |

Source

|

| Record name | N-Cyclohexanoylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121428840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Cyclohexyl(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

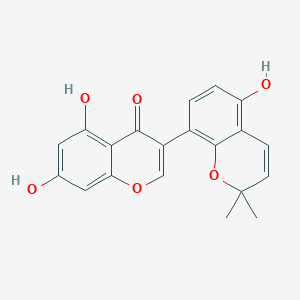

![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)